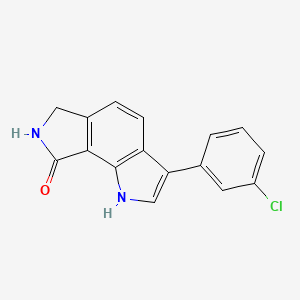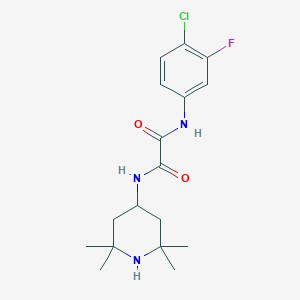
m-PEG12-t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG12-t-butyl ester is a PEG derivative containing a t-butyl ester. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media.
Aplicaciones Científicas De Investigación
Site-Specific Protein Modification
Sato et al. (2001) introduced a microbial transglutaminase-catalyzed protein modification method, demonstrating its use in drug delivery systems with recombinant human interleukin 2 and synthetic alkylamine derivatives of poly(ethyleneglycol) (PEG12). This approach enables site-specific modification with PEG12, maintaining full bioactivity and altering pharmacokinetics for clinical use (Sato et al., 2001).
Thermal/Oxidative Degradation and Stabilization
Han, Kim, and Kwon (1997) studied the thermal degradation and stabilization of polyethylene glycol (PEG), highlighting the production of low molecular weight esters, including formic esters, as main degradation products. The research aimed at developing PEG as a thermal energy storage material, suggesting stabilization methods using antioxidants (Han, Kim, & Kwon, 1997).
Quasi-Solid-State Copolymer Electrolytes
Cai et al. (2019) developed a quasi-solid-state copolymer electrolyte for lithium-sulfur batteries. This electrolyte contains butyl acrylate with ester groups, enhancing chemical capture for lithium polysulfides, thereby improving battery performance and stability (Cai et al., 2019).
Biodegradation of Poly(ester-urethane)s
Dupret et al. (1999) focused on the biodegradation of poly(ester-urethane)s, using poly(butylene adipate) and poly(ethylene succinate) as building blocks. The study contributes to the understanding of biodegradability in relation to the mobility of polyester chain segments (Dupret et al., 1999).
Synthesis of Multi-Block Copolymers
Lv et al. (2013) reported a method for synthesizing multi-block copolymers containing poly(ethylene glycol) (PEG) and poly(ester–amide) segments. This novel technique holds potential for various industrial applications, including the creation of advanced materials with controlled properties (Lv et al., 2013).
PEG Conjugates for Integrin Inhibition
Smith et al. (2013) explored the use of PEG conjugates of α4 integrin inhibitors, showcasing their potential in achieving sustained levels and bioactivity in vivo. This research has implications for therapeutic applications involving integrin inhibition (Smith et al., 2013).
Propiedades
Nombre del producto |
m-PEG12-t-butyl ester |
|---|---|
Fórmula molecular |
C30H60O14 |
Peso molecular |
644.8 |
Nombre IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H60O14/c1-30(2,3)44-29(31)5-6-33-9-10-35-13-14-37-17-18-39-21-22-41-25-26-43-28-27-42-24-23-40-20-19-38-16-15-36-12-11-34-8-7-32-4/h5-28H2,1-4H3 |
Clave InChI |
HKJLYJJRQBGHNY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
m-PEG12-t-butyl ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1192972.png)

![(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone](/img/structure/B1192981.png)